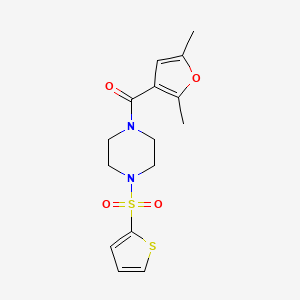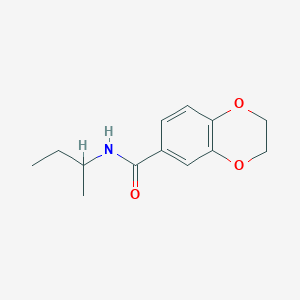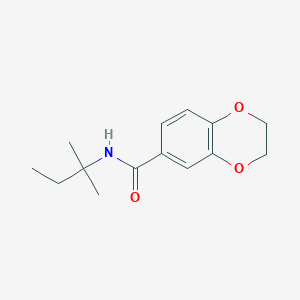
4-propyl-N-1,3-thiazol-2-ylbenzamide
Overview
Description
4-propyl-N-1,3-thiazol-2-ylbenzamide (PTBA) is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer research. PTBA is a small molecule inhibitor that has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
4-propyl-N-1,3-thiazol-2-ylbenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 4-propyl-N-1,3-thiazol-2-ylbenzamide disrupts these processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-propyl-N-1,3-thiazol-2-ylbenzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 4-propyl-N-1,3-thiazol-2-ylbenzamide also inhibits cell migration and invasion, which are important processes in cancer metastasis. In addition, 4-propyl-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-propyl-N-1,3-thiazol-2-ylbenzamide in lab experiments is its specificity for CK2. 4-propyl-N-1,3-thiazol-2-ylbenzamide does not inhibit other protein kinases, which reduces the risk of off-target effects. However, one limitation of using 4-propyl-N-1,3-thiazol-2-ylbenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for 4-propyl-N-1,3-thiazol-2-ylbenzamide research. One direction is to optimize the synthesis method to increase the yield and purity of 4-propyl-N-1,3-thiazol-2-ylbenzamide. Another direction is to investigate the efficacy of 4-propyl-N-1,3-thiazol-2-ylbenzamide in animal models of cancer. Additionally, the combination of 4-propyl-N-1,3-thiazol-2-ylbenzamide with other chemotherapy drugs could be explored to enhance the efficacy of cancer treatment. Finally, the development of 4-propyl-N-1,3-thiazol-2-ylbenzamide analogs with improved solubility and potency could lead to the discovery of more effective cancer treatments.
Conclusion:
4-propyl-N-1,3-thiazol-2-ylbenzamide is a promising compound with potential use in cancer research. Its specificity for CK2 and ability to inhibit cancer cell growth make it an attractive candidate for further investigation. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-propyl-N-1,3-thiazol-2-ylbenzamide, we can better appreciate its potential as a cancer treatment.
Scientific Research Applications
4-propyl-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. 4-propyl-N-1,3-thiazol-2-ylbenzamide inhibits the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many cancer cells. 4-propyl-N-1,3-thiazol-2-ylbenzamide has also been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin.
properties
IUPAC Name |
4-propyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-3-10-4-6-11(7-5-10)12(16)15-13-14-8-9-17-13/h4-9H,2-3H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNISUVZFKTYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 2-{[(5-isopropyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433548.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4433565.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B4433573.png)
![N-[4-(aminosulfonyl)phenyl]-3-propoxybenzamide](/img/structure/B4433576.png)
![4-[({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]benzenesulfonamide](/img/structure/B4433595.png)

![1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4433606.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4433612.png)
![5-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-isoxazolecarboxamide](/img/structure/B4433632.png)
